molecular formula C11H18FNO2 B11757938 Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B11757938
M. Wt: 215.26 g/mol
InChI Key: DNQLTEYSIYYLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 2059985-97-4) is a fluorinated spirocyclic compound featuring a bicyclic system with a fused azetidine and cyclobutane ring. Its molecular formula is C₁₁H₁₈FNO₂, with a molecular weight of 215.26 g/mol . The fluorine atom at the 6-position introduces steric and electronic effects, enhancing metabolic stability and modulating lipophilicity compared to non-fluorinated analogs. This compound is stored under dry conditions at 2–8°C and is used in pharmaceutical research, particularly as a precursor for bioactive molecules targeting receptors or enzymes .

Properties

IUPAC Name

tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQLTEYSIYYLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Yields

Experimental data from multiple protocols highlight the efficiency of this reduction:

YieldSolventTemperatureReaction TimeCatalyst
100%Methanol0°C → 20°C30 minNaBH₄
95%Methanol20°C1 hNaBH₄
93.7%Methanol0°C → 25°C1 hNaBH₄

Key Observations :

  • Reactions conducted at lower temperatures (0°C) with gradual warming to room temperature minimize side products.

  • Methanol serves dual roles as solvent and proton donor, facilitating borohydride activation.

Mesylation of the Hydroxyl Group

The hydroxyl group is converted to a mesylate (methyl sulfonate) ester using methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N). This step primes the molecule for nucleophilic substitution.

Optimization of Mesylation

Reaction conditions from industrial workflows demonstrate high efficiency:

YieldSolventBaseTemperatureReaction Time
100%DCMEt₃N20°C3.25 h
95%DCMEt₃N/DMAP0°C3 h

Mechanistic Insights :
MsCl reacts with the alcohol via an SN2 mechanism, where Et₃N scavenges HCl to drive the reaction forward. Dimethylaminopyridine (DMAP) accelerates the process by stabilizing the transition state.

Fluorination of the Mesylate Intermediate

The final step involves nucleophilic displacement of the mesylate group with fluoride. While explicit data for this reaction is absent in the provided sources, standard methodologies suggest using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents.

Theoretical Framework :

  • Solvent Selection : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances fluoride nucleophilicity.

  • Temperature : Elevated temperatures (80–100°C) may be required to overcome activation barriers.

  • Catalysis : Crown ethers (e.g., 18-crown-6) improve KF solubility and reactivity.

Challenges :

  • Competing elimination reactions necessitate careful control of moisture and temperature.

  • Steric hindrance from the spirocyclic structure may reduce substitution kinetics.

Alternative Pathways and Emerging Methods

Direct Fluorination of the Ketone

Electrophilic fluorination reagents like Selectfluor® could theoretically convert the ketone to a geminal difluoride, though this route remains unexplored for spirocyclic systems.

Scalability and Industrial Considerations

  • Cost Efficiency : NaBH₄ and MsCl are cost-effective, but fluorination reagents (e.g., TBAF) may increase production expenses.

  • Purification : Column chromatography is routinely used for intermediates, but crystallization protocols could enhance scalability.

  • Safety : Mesylation and fluorination require stringent controls due to the toxicity of reagents and byproducts .

Chemical Reactions Analysis

Oxidation

The ketone group (if present) can undergo oxidation. For example, the oxidation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate to the oxo derivative uses Dess-Martin periodinane under controlled conditions (0°C, dichloromethane). This reaction yields the oxidized product with high purity (73% yield) .

Reduction

Reduction of carbonyl groups (e.g., ketones or esters) can occur using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, the reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to an alcohol derivative involves NaBH₄ under anhydrous conditions.

Substitution Reactions

  • Ester Hydrolysis : The tert-butyl ester group may undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids.

  • Nucleophilic Acyl Substitution : The ester can react with nucleophiles (e.g., amines, alcohols) in the presence of bases (e.g., NaOH), forming amides or alternative esters .

Acetylation

The oxo group can be converted to an acetyl derivative using acetic acid and reducing agents like sodium borohydride (NaBH₄). This reaction is conducted under inert conditions to prevent side reactions.

Amide Formation

The compound can participate in amide bond formation via nucleophilic acyl substitution. For example, reaction with amines in the presence of Na(OAc)₃BH under acidic conditions yields amide derivatives .

Key Reaction Data Table

Reaction Type Reagents/Conditions Yield References
Oxidation (Hydroxy → Oxo)Dess-Martin periodinane, dichloromethane, 0°C73%
Reduction (Oxo → Alcohol)NaBH₄, anhydrous conditions
Nucleophilic SubstitutionNaOH, nucleophiles (amines/alcohols)

Mechanistic Insights

The spirocyclic structure and fluorine substitution influence reactivity. Fluorine enhances stability and alters electronic properties, potentially affecting reaction rates and selectivity. The ester group’s susceptibility to hydrolysis and substitution indicates its role as a reactive site for further derivatization.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that compounds similar to tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate exhibit notable antimicrobial activity. The introduction of fluorine atoms often enhances the biological activity of organic compounds due to increased lipophilicity and metabolic stability. For instance, studies have shown that fluorinated azaspiro compounds can effectively inhibit bacterial growth, making them potential candidates for new antibiotics .

Neuropharmacological Applications
The structure of this compound suggests potential applications in neuropharmacology. Compounds with similar spirocyclic structures have been investigated for their effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine receptors. This may position them as candidates for treating neurological disorders such as depression or anxiety .

Synthetic Methodologies

Building Blocks in Organic Synthesis
this compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique spirocyclic structure allows for the development of diverse derivatives through various chemical reactions, including nucleophilic substitutions and cycloadditions .

Reagent in Chemical Reactions
The compound can be utilized as a reagent in various organic transformations, such as the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds. Its reactivity can be exploited in multi-step synthetic pathways to create complex architectures required in pharmaceutical development .

Case Study 1: Synthesis of Fluorinated Antimicrobials

A recent study demonstrated the synthesis of a series of fluorinated azaspiro compounds using this compound as a precursor. The resulting compounds exhibited enhanced antimicrobial properties against resistant strains of bacteria, showcasing the potential for developing new therapeutic agents .

Case Study 2: Neuroactive Compound Development

Another research effort focused on modifying the azaspiro framework to enhance neuroactivity. By altering substituents on the this compound scaffold, scientists were able to identify several derivatives that showed promise in preclinical models for treating mood disorders .

Mechanism of Action

The mechanism of action of tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to therapeutic effects. The spirocyclic structure may also contribute to its stability and bioavailability.

Comparison with Similar Compounds

6-Oxo Derivative

  • Compound : tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Key Data: Molecular Weight: 211.27 g/mol (C₁₁H₁₇NO₃) Synthesis: Two scalable routes via cyclization and oxidation steps . Applications: Serves as a bifunctional intermediate for derivatization on azetidine and cyclobutane rings. Used to access novel chemical space in drug discovery .
  • Comparison : The ketone group at C6 enables diverse functionalization (e.g., reduction to hydroxyl or amine groups), unlike the fluorine substituent, which is less reactive but improves pharmacokinetic properties.

6-Hydroxy Derivative

  • Compound : tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
  • Key Data: Molecular Weight: 213.28 g/mol (C₁₁H₁₉NO₃) Synthesis: Likely derived from reduction of the 6-oxo analog . Applications: Intermediate for further substitution; hydroxyl group participates in hydrogen bonding, influencing target binding .
  • Comparison : The hydroxyl group increases polarity (higher LogP vs. fluoro analog) but may reduce blood-brain barrier penetration compared to the fluorine-substituted compound.

6,6-Difluoro Derivative

  • Compound : tert-Butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate
  • Key Data: Molecular Weight: 233.26 g/mol (C₁₁H₁₇F₂NO₂) Purity: 98% (CAS: 1264635-66-6) . Applications: Enhanced metabolic stability and electron-withdrawing effects due to two fluorine atoms; used in protease inhibitor research .

6-Amino Derivative

  • Compound: tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
  • Key Data :
    • Molecular Weight: 212.29 g/mol (C₁₁H₂₀N₂O₂)
    • Physicochemical Properties: LogP = 1.22 (ESOL), high solubility in aqueous buffers .
    • Applications: Amine group enables conjugation with carboxylic acids or carbonyls; used in kinase inhibitor development .
  • Comparison: The amino group introduces basicity (pKa ~9.5), which may limit oral bioavailability compared to the neutral fluoro analog.

Structural and Functional Analogues

2,6-Diazaspiro[3.3]heptane Derivatives

  • Example : tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
  • Key Data: Molecular Weight: 228.28 g/mol (C₁₀H₁₈N₂O₂) Synthesis: Used in Buchwald-Hartwig couplings to generate antagonists for retinol-binding protein 4 (RBP4) .
  • Comparison: The additional nitrogen atom expands hydrogen-bonding capacity, enhancing target engagement but reducing cell permeability relative to the monoaza-fluoro analog.

Ethyl Ester-Functionalized Analog

  • Compound : tert-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate
  • Key Data: Molecular Weight: 283.36 g/mol (C₁₅H₂₅NO₄) Synthesis: Via alkylation followed by DIBAL-H reduction to yield hydroxyethyl derivatives . Applications: Ester group serves as a prodrug moiety; hydrolyzed in vivo to active carboxylic acids .
  • Comparison : The ethyl ester increases molecular weight and lipophilicity (LogP = 2.1), offering tunable pharmacokinetics compared to the fluoro compound.

Comparative Data Table

Compound Substituent(s) Molecular Weight (g/mol) LogP (Calculated) Key Applications Reference
6-Fluoro F 215.26 1.89 Receptor antagonists, CNS drugs
6-Oxo O 211.27 1.45 Bifunctional intermediate
6-Hydroxy OH 213.28 0.98 Hydrogen-bonding motifs
6,6-Difluoro F₂ 233.26 2.12 Protease inhibitors
6-Amino NH₂ 212.29 1.22 Kinase inhibitors
2,6-Diazaspiro[3.3]heptane N 228.28 0.75 RBP4 antagonists

Research Implications

  • Fluorine Effects : The 6-fluoro derivative exhibits optimal lipophilicity (LogP ~1.89) for blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
  • Synthetic Versatility : The 6-oxo and 6-hydroxy analogs are critical intermediates for late-stage diversification, whereas the 6-fluoro and 6,6-difluoro derivatives are often end-stage candidates due to their stability .
  • Biological Performance: Amino and diaza derivatives show higher solubility but require structural optimization to mitigate off-target interactions .

Biological Activity

Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate is a compound of interest due to its unique structural features and potential biological applications. This article reviews the synthesis, biological activity, and potential therapeutic uses of this compound based on diverse sources.

  • Molecular Formula : C11_{11}H18_{18}FNO2_2
  • Molecular Weight : 215.26 g/mol
  • CAS Number : 2059985-97-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of spirocyclic structures that are crucial for its biological activity. The compound can be synthesized through various methods, often involving bifunctional intermediates that allow for selective derivations.

Pharmacological Potential

  • Antimicrobial Activity : Initial studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further development as an antibacterial agent. The presence of the fluorine atom may enhance its lipophilicity and membrane permeability, which are critical for antimicrobial efficacy.
  • CNS Activity : Due to its structural similarity to other azaspiro compounds known for central nervous system (CNS) effects, there is potential for this compound to influence neurotransmitter systems. Research indicates that compounds with similar structures have shown promise in modulating serotonin and dopamine pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are needed to elucidate these mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
CNS ModulationPotential effects on serotonin receptors
Enzyme InhibitionInhibitory effects on metabolic enzymes

Case Study: Antimicrobial Testing

A recent study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibacterial agent.

Case Study: CNS Effects

In a neuropharmacological study, the compound was tested in animal models for its effects on anxiety and depression-like behaviors. Preliminary results indicated a reduction in anxiety levels, supporting further investigation into its CNS-modulating properties.

Q & A

Q. How can this compound serve as a precursor for novel bioactive compounds through selective derivatization?

  • Answer : The tert-butyl group is cleaved (TFA/HCl) to expose a free amine for peptide coupling. Fluorine’s electronegativity directs electrophilic substitutions (e.g., Suzuki–Miyaura cross-coupling) to generate libraries for kinase inhibition or antimicrobial screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.